

A Comparative Benchmarking of LEO 39652 Against First-Generation PDE4 Inhibitors

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Compound of Interest

Compound Name: LEO 39652

Cat. No.: B8144546

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel phosphodiesterase 4 (PDE4) inhibitor, **LEO 39652**, against first-generation PDE4 inhibitors, focusing on preclinical data. The information is intended to assist researchers and drug development professionals in evaluating the potential of this new compound in the context of existing alternatives.

Introduction to LEO 39652 and First-Generation PDE4 Inhibitors

Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, primarily responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators.

LEO 39652 is a novel "dual-soft" PDE4 inhibitor developed for the topical treatment of atopic dermatitis. The "dual-soft" design principle aims to deliver high local concentrations in the skin while minimizing systemic exposure through rapid metabolic inactivation in both the blood and liver. This approach is intended to reduce the systemic side effects commonly associated with PDE4 inhibitors.

First-generation PDE4 inhibitors, such as rolapram and cilomilast, were among the first compounds developed to target this enzyme. While demonstrating anti-inflammatory effects,

their systemic use has been limited by a narrow therapeutic window and a high incidence of side effects, most notably nausea and emesis.

Quantitative Comparison of In Vitro Potency

The following tables summarize the in vitro potency of **LEO 39652**, rolipram, and cilomilast based on their half-maximal inhibitory concentrations (IC₅₀). It is important to note that these values are compiled from different studies and experimental conditions may vary.

Table 1: Inhibition of PDE4 Isoforms (IC₅₀, nM)

Compound	PDE4A	PDE4B	PDE4C	PDE4D
LEO 39652	1.2	1.2	3.0	3.8
Rolipram	~3	~130	-	~240
Cilomilast	-	~240	-	~61

Data for **LEO 39652** from preclinical studies. Data for Rolipram and Cilomilast from various in vitro assays.

Table 2: Inhibition of TNF- α Release (IC₅₀, nM)

Compound	IC ₅₀ (nM)
LEO 39652	6.0
Rolipram	~25.9 - 490
Cilomilast	>10,000

Data for **LEO 39652** from studies on human peripheral blood mononuclear cells (PBMCs). Data for Rolipram from various cell-based assays. Data for Cilomilast from in vitro studies on whole blood from COPD patients.

Signaling Pathway of PDE4 Inhibition

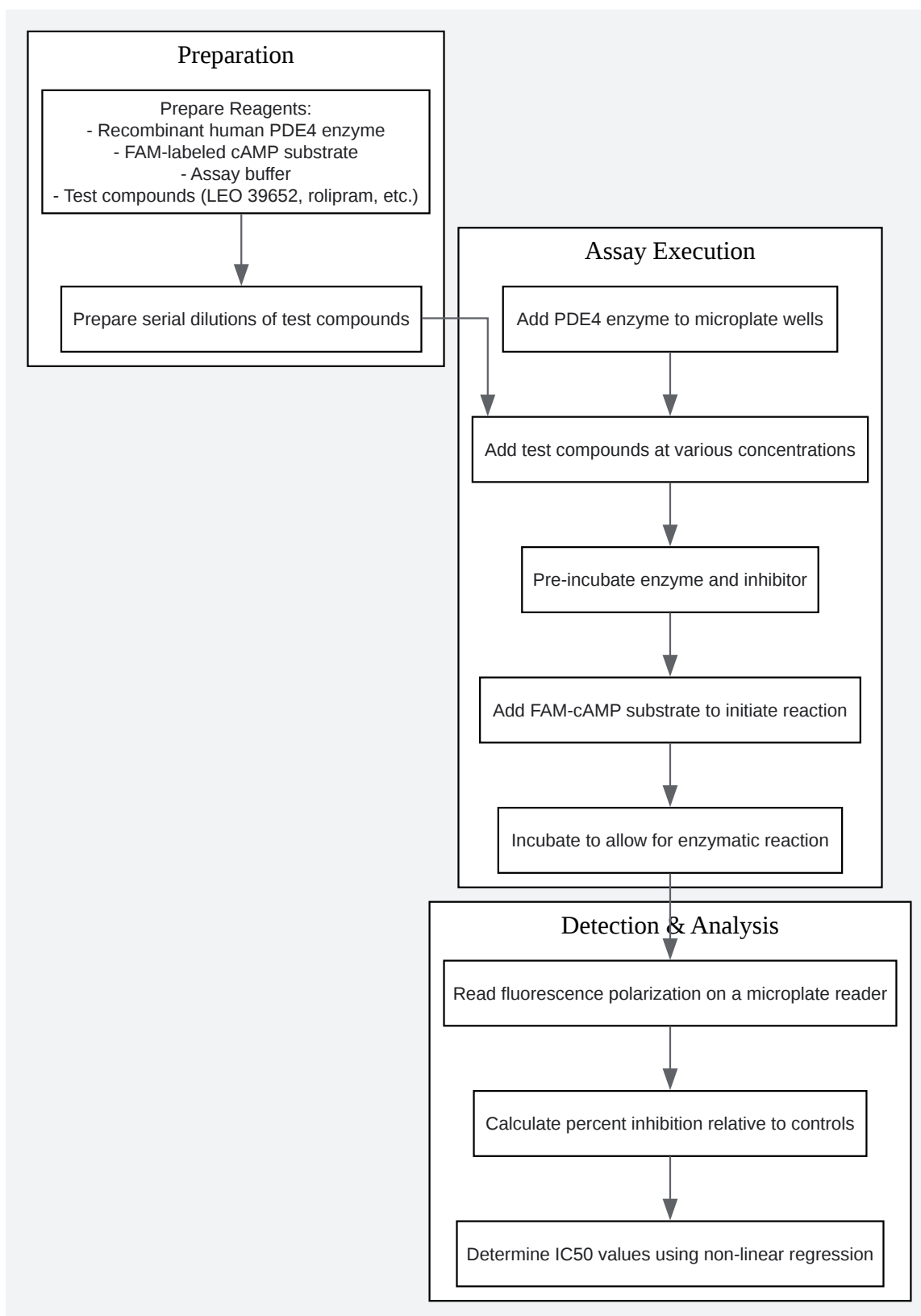
The following diagram illustrates the mechanism of action of PDE4 inhibitors in modulating the inflammatory response.

Caption: PDE4 Inhibition Signaling Pathway.

Experimental Protocols

PDE4 Enzymatic Inhibition Assay (General Protocol)

This protocol outlines a typical fluorescence polarization (FP)-based assay to determine the in vitro potency of PDE4 inhibitors.



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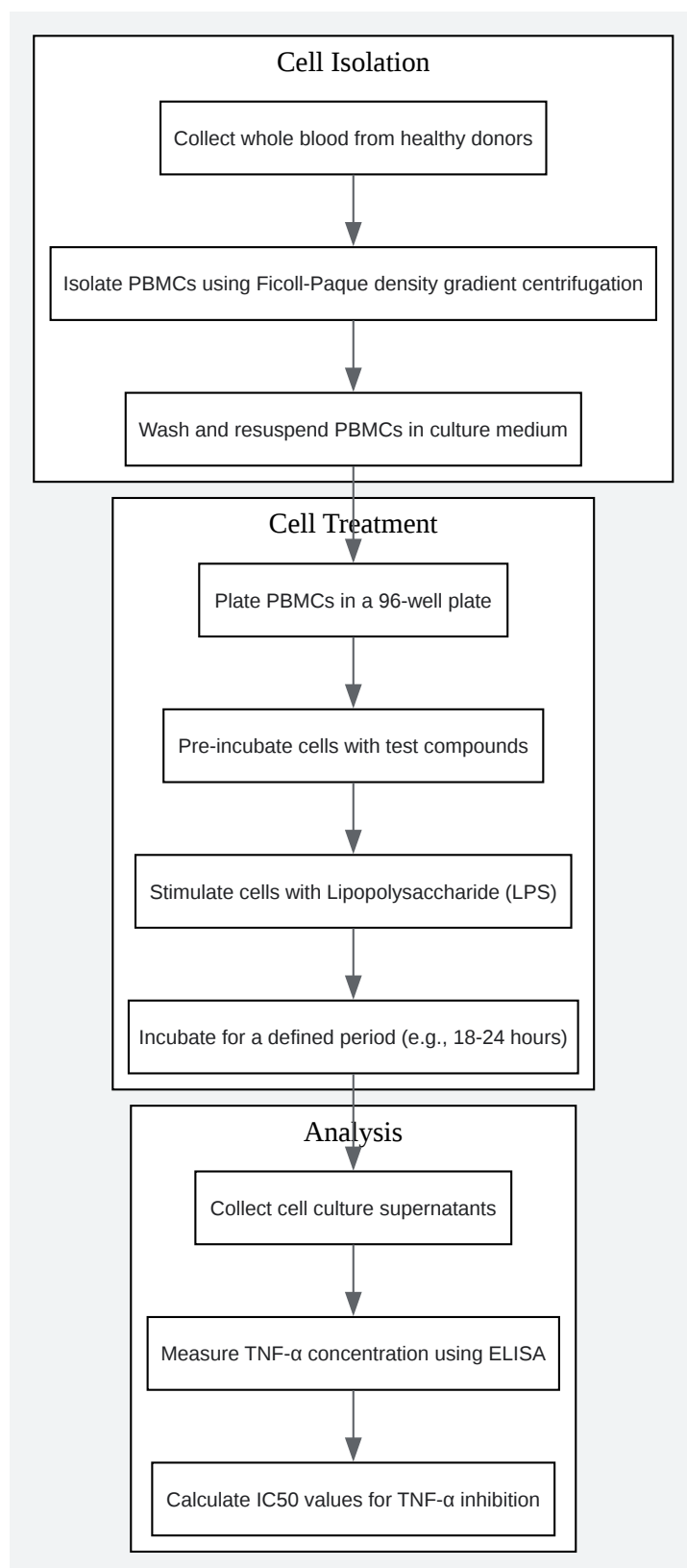
Caption: Workflow for PDE4 Enzymatic Inhibition Assay.

Detailed Method:

- **Reagent Preparation:** All reagents are prepared in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂). Recombinant human PDE4 isoforms are diluted to the desired concentration. A fluorescein-labeled cAMP (FAM-cAMP) substrate is used for detection.
- **Compound Preparation:** Test compounds are serially diluted in DMSO and then further diluted in assay buffer to achieve the final desired concentrations.
- **Assay Procedure:**
 - To the wells of a microplate, add the PDE4 enzyme solution.
 - Add the diluted test compounds or vehicle control.
 - Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.
 - Initiate the enzymatic reaction by adding the FAM-cAMP substrate.
 - Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for substrate hydrolysis.
- **Detection:** The degree of cAMP hydrolysis is determined by measuring the change in fluorescence polarization. Unhydrolyzed FAM-cAMP, being a small molecule, rotates rapidly and has a low FP value. When hydrolyzed by PDE4, the resulting FAM-AMP binds to a larger binding agent (included in some commercial kits), leading to a high FP value.
- **Data Analysis:** The percentage of inhibition is calculated for each compound concentration relative to the uninhibited (vehicle) and fully inhibited controls. IC₅₀ values are then determined by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis.

TNF- α Release Assay from Human PBMCs (General Protocol)

This protocol describes a common method to assess the anti-inflammatory activity of PDE4 inhibitors by measuring their effect on TNF- α production in primary human immune cells.



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Caption: Workflow for TNF- α Release Assay from PBMCs.

Detailed Method:

- **PBMC Isolation:** Peripheral blood mononuclear cells (PBMCs) are isolated from fresh human whole blood using density gradient centrifugation over Ficoll-Paque.
- **Cell Culture:** Isolated PBMCs are washed and resuspended in a complete culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum and antibiotics). Cells are then seeded into 96-well culture plates at a specific density.
- **Compound Treatment:** Cells are pre-incubated with various concentrations of the test compounds (**LEO 39652**, rolipram, etc.) or vehicle control for a short period (e.g., 1 hour).
- **Cell Stimulation:** Following pre-incubation, cells are stimulated with a pro-inflammatory agent, typically lipopolysaccharide (LPS), to induce the production and release of TNF- α .
- **Incubation:** The culture plates are incubated for an extended period (e.g., 18-24 hours) at 37°C in a humidified CO₂ incubator.
- **TNF- α Quantification:** After incubation, the cell culture supernatants are collected. The concentration of TNF- α in the supernatants is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
- **Data Analysis:** The percentage of TNF- α inhibition is calculated for each compound concentration relative to the LPS-stimulated vehicle control. IC₅₀ values are determined by plotting the concentration-response curve and fitting the data using non-linear regression.

Discussion and Conclusion

LEO 39652 demonstrates potent pan-PDE4 inhibitory activity with low nanomolar IC₅₀ values across all four subtypes. In contrast, the first-generation inhibitor rolipram shows a preference for PDE4A, while cilomilast is more selective for PDE4D. In terms of inhibiting the release of the pro-inflammatory cytokine TNF- α , **LEO 39652** exhibits high potency. Rolipram also shows

potent TNF- α inhibition, although the reported IC50 values vary across different studies. Cilomilast appears to be significantly less potent in this regard.

The key innovation of **LEO 39652** lies in its "dual-soft" drug design, which aims to mitigate the dose-limiting side effects that have hampered the systemic use of first-generation PDE4 inhibitors. By being rapidly metabolized to inactive forms in the systemic circulation, **LEO 39652** is designed for topical application, delivering its therapeutic effect directly to the skin with minimal systemic impact.

While the preclinical data for **LEO 39652** is promising, particularly for topical applications in inflammatory skin diseases like atopic dermatitis, it is important to acknowledge the limitations of comparing data from different studies. Head-to-head comparative studies under identical experimental conditions would be necessary for a definitive assessment of relative potency and efficacy. The clinical development of **LEO 39652** will ultimately determine its therapeutic value and safety profile in patients.

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